(2Z)-2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]prop-2-enenitrile
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Overview
Description
(2Z)-2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]prop-2-enenitrile is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the phenyl group: The phenyl group with benzyloxy, chloro, and methoxy substituents can be introduced through a series of substitution reactions.
Formation of the prop-2-enenitrile moiety: This can be achieved by the reaction of the benzimidazole derivative with acrylonitrile under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the nitrile group, converting it to amines or other reduced forms.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy aldehydes, while reduction may produce benzimidazole amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, benzimidazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities and is likely to be investigated for its biological properties.
Medicine
In medicinal chemistry, compounds with benzimidazole cores are explored for their therapeutic potential. They may act on specific molecular targets, such as enzymes or receptors, and could be developed into drugs for treating various diseases.
Industry
In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, or pharmaceuticals. Their diverse reactivity makes them valuable intermediates in various chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]prop-2-enenitrile would depend on its specific biological activity. Generally, benzimidazole derivatives can interact with molecular targets such as enzymes, disrupting their normal function. This interaction can lead to the inhibition of enzyme activity, affecting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
Mebendazole: An antiparasitic drug with a benzimidazole core.
Albendazole: Another antiparasitic agent with structural similarities.
Uniqueness
The uniqueness of (2Z)-2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]prop-2-enenitrile lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to other benzimidazole derivatives.
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-5-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O2/c1-29-22-13-17(12-19(25)23(22)30-15-16-7-3-2-4-8-16)11-18(14-26)24-27-20-9-5-6-10-21(20)28-24/h2-13H,15H2,1H3,(H,27,28)/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCIIJKTSUJCFN-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Cl)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)Cl)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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